N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A is not fully understood. However, studies have suggested that N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A exerts its therapeutic effects by targeting specific signaling pathways involved in cancer, inflammation, and neurological disorders. For example, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. Additionally, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A has been shown to have several biochemical and physiological effects. In cancer cells, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A induces apoptosis by activating caspases and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorders, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A in lab experiments include its high potency, selectivity, and low toxicity. Additionally, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A is soluble in both water and organic solvents, making it suitable for a wide range of experiments. However, there are also some limitations to using N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A in lab experiments. For example, the synthesis method is complex and time-consuming, which may limit its availability for some researchers.
Future Directions
There are several future directions for research on N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A and its potential therapeutic applications in other diseases. Furthermore, preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A in humans. Overall, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A has the potential to be a valuable therapeutic agent for the treatment of various diseases and warrants further investigation.
Synthesis Methods
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A can be synthesized through a multi-step process involving the reaction of 2-bromo-4,5-dimethylthiophene with sodium cyanide, followed by the reaction of the resulting compound with 4-(ethylsulfonyl)phenylacetic acid. The final product is obtained through a purification process involving column chromatography.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A has anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurological disorders, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-4-24(21,22)14-7-5-13(6-8-14)9-16(20)19-17-15(10-18)11(2)12(3)23-17/h5-8H,4,9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVDUXCHIXXIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C(=C(S2)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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